Ácido perfluoro-2,5,8-trimetil-3,6,9-trioxadodecanoico, éster metílico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester has several scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester typically involves the fluorination of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and application of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The production methods are designed to ensure high yield and purity while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various fluorinated acids, while substitution reactions can produce a range of fluorinated derivatives .

Mecanismo De Acción

The mechanism of action of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and cell membranes, potentially disrupting normal cellular functions . Additionally, its stability and resistance to degradation make it a persistent compound in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid: Another fluorinated compound with similar properties and applications.

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid: The acid form of the methyl ester, used in similar applications.

Uniqueness

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifier in various industrial and research applications .

Actividad Biológica

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester (PFTrTDA-ME), is a perfluoroalkyl substance (PFAS) characterized by its unique chemical structure and properties. This compound has garnered attention due to its potential applications and implications in environmental science and toxicology. This article explores the biological activity of PFTrTDA-ME, focusing on its interactions with biological systems, potential toxicity, and environmental impact.

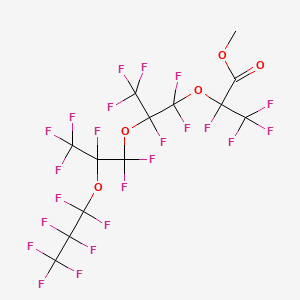

- Molecular Formula : C13H3F23O5

- Molecular Weight : 676.12 g/mol

- CAS Number : 39187-47-8

- Structure : The compound features a perfluorinated carbon chain with ester functional groups that enhance its solubility in various solvents.

Biological Activity Overview

The biological activity of PFTrTDA-ME is influenced by its chemical structure, which includes multiple fluorinated carbons. These characteristics contribute to its stability and resistance to degradation in biological systems.

Toxicological Studies

Recent studies have examined the toxicological effects of PFTrTDA-ME on various organisms. Key findings include:

- Cytotoxicity : In vitro studies indicate that PFTrTDA-ME exhibits cytotoxic effects on mammalian cell lines at high concentrations. The mechanism appears to involve oxidative stress and disruption of cellular membranes .

- Endocrine Disruption : Research suggests that PFTrTDA-ME may interfere with endocrine functions in vertebrates. It has been shown to bind to hormone receptors, potentially leading to altered hormonal signaling pathways .

- Bioaccumulation Potential : Due to its lipophilic nature, PFTrTDA-ME has a high potential for bioaccumulation in aquatic organisms. Studies have detected significant levels of PFAS in fish and other aquatic life forms exposed to contaminated water sources .

Environmental Impact

PFTrTDA-ME is persistent in the environment due to its strong carbon-fluorine bonds, making it resistant to biodegradation. This persistence raises concerns regarding long-term ecological impacts:

- Aquatic Toxicity : Laboratory tests have demonstrated that PFTrTDA-ME can be toxic to aquatic organisms such as algae and fish at environmentally relevant concentrations .

- Soil Contamination : The compound has been detected in soil samples near industrial sites, indicating potential pathways for groundwater contamination and subsequent human exposure through the food chain .

Case Studies

Several case studies have highlighted the biological effects of PFTrTDA-ME:

-

Case Study 1: Fish Exposure

A study conducted on the effects of PFTrTDA-ME on zebrafish revealed developmental abnormalities at concentrations above 10 µg/L. The observed effects included malformations in the skeletal structure and impaired swimming behavior . -

Case Study 2: Human Cell Lines

Research involving human liver cell lines showed that exposure to PFTrTDA-ME resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress. This effect was dose-dependent, with significant alterations noted at concentrations exceeding 50 µM .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H3F23O5 |

| Molecular Weight | 676.12 g/mol |

| CAS Number | 39187-47-8 |

| Solubility | Slightly soluble in DMSO |

| Toxicity (LC50 - Fish) | 15 µg/L |

| Cytotoxic Concentration | >50 µM |

Propiedades

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3F23O5/c1-38-2(37)3(14,7(19,20)21)39-12(33,34)5(17,9(25,26)27)41-13(35,36)6(18,10(28,29)30)40-11(31,32)4(15,16)8(22,23)24/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFXNOHVAKKASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3F23O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880418 | |

| Record name | Methylperfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39187-47-8 | |

| Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039187478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylperfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.